

# A Comparative Meta-Analysis of Lactitol Monohydrate for Chronic Constipation

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## Compound of Interest

Compound Name: *Lactitol Monohydrate*

Cat. No.: *B1674233*

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This guide provides a comprehensive meta-analysis of clinical trials on **Lactitol Monohydrate** for the treatment of chronic constipation. It offers an objective comparison with other common therapeutic alternatives, supported by experimental data, to inform research and drug development in gastroenterology.

## Mechanism of Action

**Lactitol Monohydrate** is an osmotic laxative.<sup>[1][2]</sup> It is a disaccharide sugar derivative that is minimally absorbed in the small intestine.<sup>[3]</sup> Upon reaching the colon, it is broken down by gut bacteria into short-chain organic acids.<sup>[1][4]</sup> This process increases the osmotic pressure within the colon, drawing water into the intestinal lumen. The increased water content softens the stool and increases its volume, which in turn stimulates peristalsis and facilitates bowel movements.

## Efficacy and Safety: A Comparative Analysis

**Lactitol Monohydrate** has been evaluated in numerous clinical trials against other laxatives, primarily lactulose, and placebo. The following tables summarize the quantitative data from meta-analyses and systematic reviews.

## Table 1: Lactitol Monohydrate vs. Lactulose for Chronic Constipation

Outcome Measure	Lactitol Monohydrate	Lactulose	Key Findings	Citations
Increase in Weekly Stool Frequency	Slightly more effective	-	A meta-analysis of four RCTs showed a trend towards a greater increase in stool frequency with lactitol (Standardized Mean Difference [SMD]: 0.19), though the result was not statistically significant (P=0.06).	
Stool Consistency	Similar improvement	Similar improvement	No statistically significant difference was observed in the improvement of stool consistency between the two treatments (SMD: 0.03).	

Physician-Assessed Efficacy	60% - 61.91%	47.83% - 64%	One systematic review reported higher physician-adjudged efficacy for lactitol, while another meta-analysis reported similar rates.
Patient-Assessed Efficacy/Acceptance	60% - 73.2%	26.8% - 56%	Patients reported better acceptance of lactitol, potentially due to better palatability.
Adverse Events (Overall)	~31.2%	~62.1%	Lactitol was associated with a significantly lower incidence of adverse events compared to lactulose (p=0.0019).
Common Adverse Events	Flatulence, abdominal discomfort	Flatulence, abdominal discomfort, nausea	While both have similar side effect profiles, they are generally reported to be less frequent and severe with lactitol.

## Table 2: Lactitol Monohydrate vs. Placebo for Chronic Constipation

Outcome Measure	Lactitol Monohydrate	Placebo	Key Findings	Citations
Increase in Weekly Stool Frequency	Significant Improvement	-	A randomized, placebo-controlled crossover trial in elderly patients found that lactitol increased stool frequency by approximately 2.5 stools per week compared to placebo (P<0.001).	
Improvement in Stool Consistency	Significant Improvement	-	The same trial showed a significant improvement in stool consistency with lactitol over placebo (P=0.001).	
Incidence of Side Effects	51%	30%	The incidence of side effects such as flatulence and bloating was higher with lactitol, but the difference was not statistically significant (P=0.08). No serious adverse events leading to	

withdrawal were  
reported.

## Table 3: Comparison with Other Laxatives (Indirect Evidence)

While direct head-to-head trials are limited, a broader comparison can be inferred from meta-analyses involving common alternatives like Polyethylene Glycol (PEG).

Comparison	Efficacy Finding	Tolerability Finding	Citations
Lactitol vs. Stimulant Laxatives	Limited evidence suggests lactitol may be more effective in increasing weekly stool frequency.	Physician-rated tolerance favored lactitol in a nonrandomized crossover study.	
Polyethylene Glycol (PEG) vs. Lactulose	Meta-analyses consistently show that PEG is superior to lactulose in increasing stool frequency and improving stool consistency.	PEG is generally better tolerated than lactulose, with a lower incidence of nausea and abdominal pain.	

## Experimental Protocols

The methodologies of the clinical trials included in the meta-analyses share common frameworks. Below is a generalized experimental protocol for a randomized controlled trial comparing **lactitol monohydrate** to an active comparator (e.g., lactulose) or placebo.

### Generalized Randomized Controlled Trial (RCT) Protocol

- Study Design: A multi-center, randomized, double-blind, parallel-group or crossover study.
- Participant Selection:

- Inclusion Criteria: Adult patients (typically 18 years or older) with a diagnosis of chronic functional constipation, often defined by Rome III or IV criteria (e.g., fewer than three spontaneous bowel movements per week, hard or lumpy stools, straining).
- Exclusion Criteria: Constipation secondary to organic disease, surgery, or medication use; gastrointestinal obstruction; galactosemia.
- Intervention:
  - Treatment Arm: **Lactitol Monohydrate**, typically administered as a powder dissolved in liquid, with a starting dose of 10-20 grams per day. Doses are often adjusted based on individual patient response to achieve a target of one to two soft stools per day.
  - Control Arm(s): Can be a placebo (identical in appearance and taste) or an active comparator like lactulose at a standard therapeutic dose (e.g., 15-30 mL daily).
- Randomization and Blinding: Patients are randomly assigned to treatment groups. Both patients and investigators are blinded to the treatment allocation to prevent bias.
- Treatment Duration: Typically ranges from 4 to 12 weeks.
- Outcome Measures:
  - Primary Efficacy Endpoint: Change from baseline in the number of spontaneous bowel movements (SBMs) per week.
  - Secondary Efficacy Endpoints: Stool consistency (often assessed using the Bristol Stool Form Scale), ease of passage, relief of abdominal pain and bloating, and patient/physician global assessment of efficacy.
  - Safety and Tolerability: Recording of all adverse events (e.g., diarrhea, flatulence, abdominal distension), their severity, and relationship to the study drug. Patient-reported palatability and compliance are also assessed.
- Data Collection: Patients often maintain a daily electronic or paper diary to record bowel movements, stool characteristics, and any symptoms.



- **Statistical Analysis:** Appropriate statistical methods are used to compare the changes in outcome measures between the treatment groups from baseline to the end of the treatment period.

## Visualizations

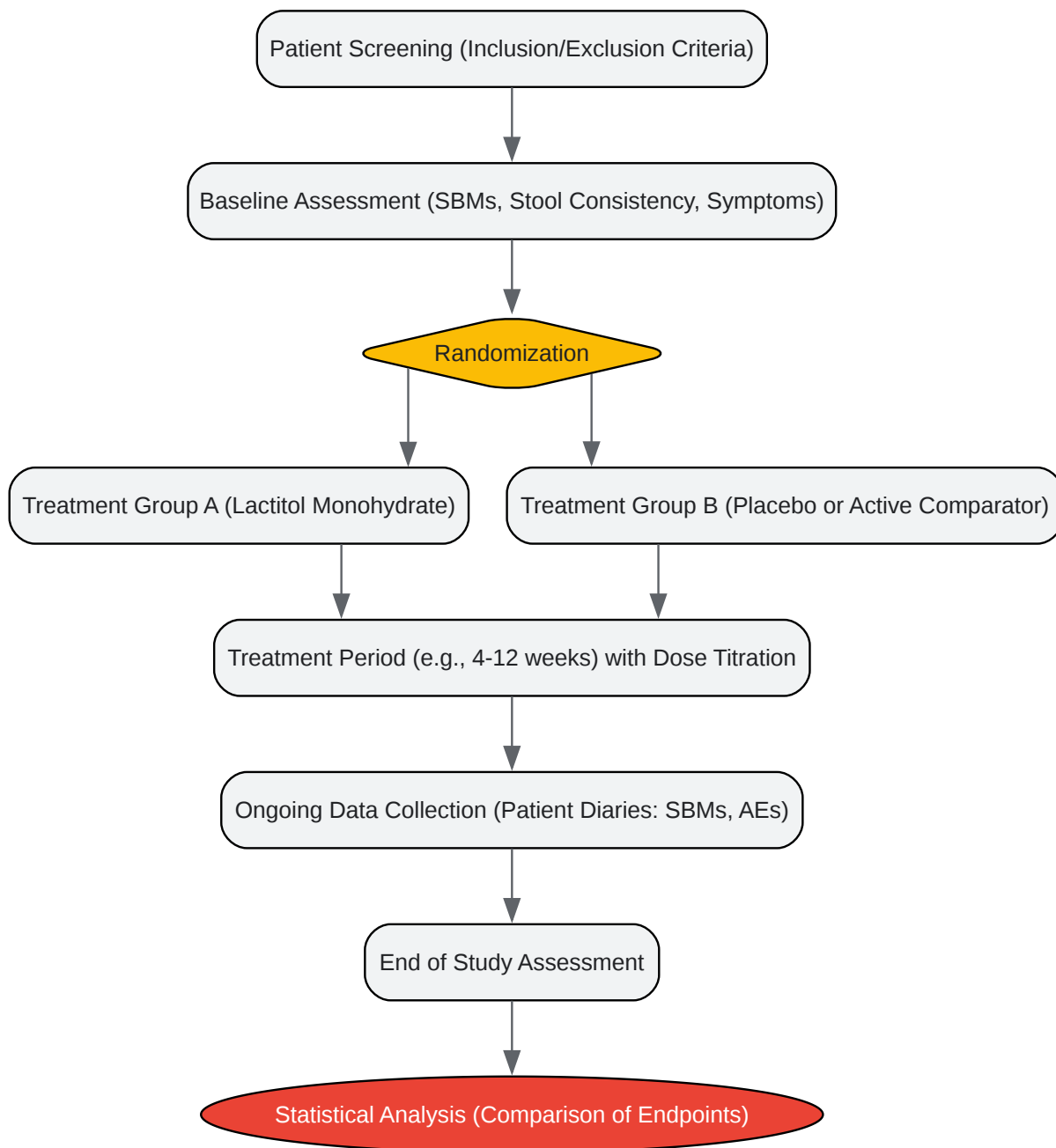
### Mechanism of Action of Lactitol Monohydrate



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Caption: Mechanism of action of **Lactitol Monohydrate** in the gastrointestinal tract.

### Typical Experimental Workflow for a Lactitol Monohydrate Clinical Trial



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Caption: Generalized workflow of a randomized controlled trial for **Lactitol Monohydrate**.

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- To cite this document: BenchChem. [A Comparative Meta-Analysis of Lactitol Monohydrate for Chronic Constipation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674233#a-meta-analysis-of-clinical-trials-on-lactitol-monohydrate-for-constipation]

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